molecular formula C12H14N2O3S2 B2577910 N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide CAS No. 1351623-15-8

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide

Cat. No.: B2577910
CAS No.: 1351623-15-8
M. Wt: 298.38
InChI Key: QNJJFFUULBRXBR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study by Bashandy et al. (2014) involved the synthesis of novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, which includes structures similar to the compound of interest. These derivatives were evaluated for their antiproliferative activity against human breast cancer cell lines. The results showed that certain sulfonamides possessed higher antiproliferative activity compared to doxorubicin, a standard chemotherapeutic agent, highlighting their potential in cancer treatment. The study also included molecular docking to assess the binding mode of these compounds with carbonic anhydrase IX, a target often overexpressed in cancer cells (Bashandy et al., 2014).

Fluorescent Probe Development

Wang et al. (2012) discussed the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, using a structure that incorporates elements similar to the queried compound. The probe demonstrated high selectivity and sensitivity, making it a valuable tool for detecting thiophenols in environmental and biological samples (Wang et al., 2012).

Antimicrobial Activity

El‐Emary et al. (2002) explored the synthesis of new heterocycles based on sulfonamide structures, including pyrazole and thiosemicarbazone derivatives. These compounds were evaluated for their antimicrobial activity, indicating the role of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).

Gene Expression Relationship Study

A study by Owa et al. (2002) on antitumor sulfonamides, including derivatives similar to the queried compound, utilized array-based gene expression analysis to understand the drug-sensitive cellular pathways. This research provides insights into the molecular mechanisms of sulfonamide derivatives as antitumor agents and their potential therapeutic applications (Owa et al., 2002).

Antibacterial Evaluation

Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study highlights the potential of sulfonamide derivatives in addressing bacterial infections, with several compounds showing high activities (Azab et al., 2013).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-12(15,11-5-3-7-18-11)9-14-19(16,17)10-4-2-6-13-8-10/h2-8,14-15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJJFFUULBRXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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